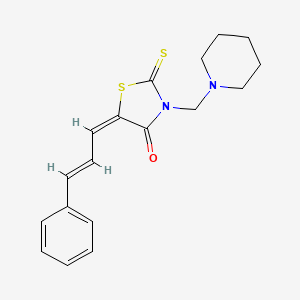

5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone

Description

Chemical Classification within 4-Thiazolidinone Derivatives

4-Thiazolidinones constitute a heterocyclic scaffold characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The subject compound belongs to the 2-thioxo-4-thiazolidinone subclass, distinguished by the replacement of the oxygen atom at position 2 with a thiocarbonyl group. Key structural features include:

- Core modifications : The 5-position incorporates a (3-phenylprop-2-enylidene) substituent, introducing conjugated π-electrons that influence electronic distribution.

- Side-chain variation : A piperidinylmethyl group at position 3 introduces tertiary amine functionality, enhancing potential for hydrogen bonding and cation-π interactions.

Table 1 : Comparative Structural Features of Selected 4-Thiazolidinone Derivatives

This structural profile places the compound within a niche category of 4-thiazolidinones optimized for increased lipophilicity and stereoelectronic tunability, factors critical for membrane permeability in pharmacological applications. The ( E )-configuration of both propenylidene double bonds, as confirmed by its IUPAC name ( E )-5-[( E )-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, further differentiates it from simpler benzylidene analogues.

Historical Context of Thiazolidinone-Based Compound Discovery

The development of 4-thiazolidinone derivatives spans over seven decades, beginning with early syntheses of unsubstituted cores in the 1950s. Key milestones include:

- 1950s–1980s : Initial exploration of 5-arylidene substitutions to enhance conjugation and stability. The discovery that 2-thioxo variants improved metabolic resistance compared to oxo analogues catalyzed interest in sulfur-containing derivatives.

- 1990s–2000s : Systematic incorporation of nitrogenous side chains, exemplified by piperidine and morpholine groups, to modulate bioavailability. This era saw the first reported synthesis of piperidinylmethyl-substituted thiazolidinones through condensation reactions between thioureas and α-halo esters.

- 2010s–Present : Application of advanced catalytic systems (e.g., DSDABCOC, WO₃/H₂O₂) to achieve stereoselective syntheses. The target compound likely emerged from this phase, utilizing ultrasound-assisted methods to optimize yield and purity.

The compound's structural complexity reflects cumulative innovations in three areas:

- Stereochemical control : Modern synthetic routes employ chiral catalysts to install ( E )-configured alkenes, avoiding isomerization issues prevalent in early methods.

- Diversification of substituents : Piperidinylmethyl groups gained prominence due to their ability to confer both basicity and conformational flexibility, as demonstrated in comparative studies with pyrrolidine and azepane analogues.

- Computational validation : Density functional theory (DFT) calculations now routinely guide substituent selection, ensuring optimal electronic effects for desired reactivity profiles.

Properties

CAS No. |

86650-17-1 |

|---|---|

Molecular Formula |

C18H20N2OS2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H20N2OS2/c21-17-16(11-7-10-15-8-3-1-4-9-15)23-18(22)20(17)14-19-12-5-2-6-13-19/h1,3-4,7-11H,2,5-6,12-14H2/b10-7+,16-11+ |

InChI Key |

AXBDMBZRUSMZLZ-RWZRJOGJSA-N |

Isomeric SMILES |

C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |

Canonical SMILES |

C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |

Origin of Product |

United States |

Preparation Methods

Formation of 2-Thioxo-4-thiazolidinone Core

The thiazolidinone ring is typically synthesized via cyclocondensation reactions involving thiourea or thiosemicarbazide with α-halo acids or their derivatives. For example, the reaction of chloroacetic acid with thiourea under reflux conditions yields 2-thioxo-4-thiazolidinone (rhodanine) derivatives, which serve as the core scaffold for further modifications.

Knoevenagel Condensation for 5-(3-Phenyl-2-propenylidene) Installation

The key step to introduce the 5-(3-phenyl-2-propenylidene) substituent is a Knoevenagel condensation between the 2-thioxo-4-thiazolidinone derivative and an appropriate cinnamaldehyde or benzylidene aldehyde derivative. This reaction is typically catalyzed by bases such as piperidine or sodium acetate in refluxing ethanol or acetic acid, leading to the formation of the exocyclic double bond conjugated with the phenyl ring.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Chloroacetic acid + thiourea, reflux in water or ethanol | Cyclocondensation to form 2-thioxo-4-thiazolidinone core | High yield, pure rhodanine intermediate |

| 2 | 2-Thioxo-4-thiazolidinone + piperidinylmethyl halide, reflux in ethanol | Nucleophilic substitution to introduce piperidinylmethyl group at N-3 | Moderate to good yield; purification by recrystallization |

| 3 | 3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone + cinnamaldehyde, piperidine catalyst, reflux in ethanol | Knoevenagel condensation to form 5-(3-phenyl-2-propenylidene) substituent | Yields typically 70-85%; product isolated by filtration and recrystallization |

Research Findings and Analytical Data

Spectroscopic Characterization: The synthesized compound is confirmed by ^1H-NMR, ^13C-NMR, IR, and mass spectrometry. The ^1H-NMR typically shows characteristic signals for the vinyl protons of the propenylidene group, aromatic protons, and the piperidinyl methylene protons.

Crystallographic Data: X-ray crystallography of related thiazolidinone derivatives confirms the planar structure of the thiazolidinone ring and the conjugated exocyclic double bond, with the substituents adopting conformations consistent with the assigned stereochemistry.

Yields and Purity: Reported yields for similar Knoevenagel condensations range from 70% to 85%, with purity confirmed by chromatographic and elemental analysis.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Thiazolidinone ring formation | Cyclocondensation | Chloroacetic acid, thiourea | Reflux in ethanol/water | 2-thioxo-4-thiazolidinone core |

| N-3 substitution | Nucleophilic substitution | Piperidinylmethyl halide | Reflux in ethanol | 3-(1-piperidinylmethyl)-thiazolidinone |

| 5-position substitution | Knoevenagel condensation | Cinnamaldehyde, piperidine | Reflux in ethanol | 5-(3-phenyl-2-propenylidene) derivative |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of saturated derivatives.

Substitution: The phenyl and piperidinylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated thiazolidinone derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit potent antimicrobial properties. The compound has shown promising activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study evaluating the minimum inhibitory concentration (MIC) against common pathogens, the compound demonstrated significant efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | TBD |

This suggests that the compound may serve as a potential lead in the development of new antibiotics.

Anticancer Properties

The anticancer potential of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone has been investigated through various assays. Its ability to induce apoptosis in cancer cell lines is particularly noteworthy.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 15 |

These results indicate moderate cytotoxicity, warranting further exploration of its mechanisms and potential therapeutic applications.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6. This property positions it as a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX).

Potential Applications in Pain Management

Given its enzyme inhibition properties, this compound could be explored for applications in pain management therapies due to its potential to modulate inflammatory responses.

Mechanism of Action

The mechanism of action of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is likely to involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The thiazolidinone core may interact with biological macromolecules, leading to inhibition or modulation of their activity. The phenyl and piperidinylmethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications at the 5-Position

Ciminalum Hybrid Derivatives

Compounds like 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (compound 40, ) incorporate a ciminalum-derived substituent (2-chloro-3-(4-nitrophenyl)propenylidene) at position 5. These hybrids exhibit potent antimitotic activity (mean GI₅₀ = 1.57 μM) against leukemia, colon, CNS, and breast cancer cell lines . The nitro group enhances electron-withdrawing effects, stabilizing the Z-configuration and improving target binding. In contrast, the 3-phenylpropenylidene group in the target compound may reduce cytotoxicity compared to nitro-substituted analogs but could improve selectivity .

Arylidene Derivatives with Heterocycles

KSK05104 () features a 5-[4-(4-fluorophenoxy)phenyl]methylene group, enabling selective IKKβ inhibition. This highlights how arylidene modifications at position 5 can shift biological targets (e.g., from anticancer to anti-inflammatory pathways).

Glycosylated Derivatives

Glycosylation at position 5, as in 5-((Z)-benzylidene)-3-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)-2-thioxo-4-thiazolidinone (), introduces bulky carbohydrate groups. These derivatives often show reduced cytotoxicity (e.g., GI₅₀ > 10 μM) but improved solubility and antiviral activity . The target compound’s non-glycosylated structure likely enhances membrane permeability, favoring intracellular target engagement.

Modifications at the 3-Position

Piperidinylmethyl vs. Morpholinylmethyl

The target compound’s 1-piperidinylmethyl group () differs from morpholinylmethyl analogs (e.g., 3-(4-morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone). Piperidine’s six-membered ring may confer better lipophilicity and metabolic stability compared to morpholine’s oxygen-containing ring, influencing pharmacokinetics .

Carboxylic Acid Substituents

Compounds with propanoic acid at position 3 (e.g., Les-3331, ) demonstrate enhanced anticancer activity due to hydrogen-bonding interactions with targets like PPARγ or topoisomerase II.

Anticancer Activity

- Ciminalum Hybrids : GI₅₀ values range from 1.57–13.3 μM ().

- Target Compound: Limited direct data, but structural similarities suggest moderate activity compared to nitro-substituted analogs.

- Glycosylated Derivatives : Lower cytotoxicity (e.g., >50% viability at 10 μM) .

Enzyme Inhibition

- IKKβ Inhibition: KSK05104 (IC₅₀ ~ 0.1 μM) outperforms non-fluorinated analogs .

- CFTR Inhibition: CFTRinh-172 () shares a 2-thioxo-4-thiazolidinone core but lacks the propenylidene group, highlighting substituent-dependent specificity.

Structure-Activity Relationship (SAR) Trends

5-Position: Electron-withdrawing groups (e.g., NO₂, Cl) enhance anticancer activity but may increase toxicity. Arylidene groups with extended conjugation improve target binding .

3-Position: Hydrogen-bond donors (e.g., COOH) enhance potency, while bulky groups (e.g., glucopyranosyl) reduce cytotoxicity but improve solubility .

Configuration : Z-configuration at the 5-arylidene group is critical for activity, as confirmed by NMR and DFT studies .

Biological Activity

The compound 5-(3-phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone , also known by its CAS number 86650-17-1 , belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. These derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes current research findings on the biological activity of this specific thiazolidinone derivative, highlighting its mechanisms, efficacy against various diseases, and potential for drug development.

- Molecular Formula : C18H20N2OS2

- Molar Mass : 344.49 g/mol

- CAS Number : 86650-17-1

Biological Activity Overview

Thiazolidinone derivatives are known for their wide-ranging biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory actions

Anticancer Activity

Research indicates that thiazolidinones exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound in focus has shown promising results in vitro against several cancer cell lines.

Case Study: Antiglioma Efficacy

A recent study evaluated the anticancer efficacy of thiazolidinone derivatives, including our compound of interest, against glioblastoma cells (LN229). The MTT assay demonstrated that this derivative significantly inhibited cell viability, with IC50 values indicating effective cytotoxicity. The compound's mechanism involved triggering apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. In a comparative study, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to established antibiotics like norfloxacin and chloramphenicol .

The biological activity of thiazolidinones, including the compound , can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Thiazolidinones often inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : They promote programmed cell death through intrinsic pathways by upregulating pro-apoptotic factors.

- Antioxidant Properties : Some studies suggest that these compounds may exert antioxidant effects, reducing oxidative stress in cells.

Research Findings Summary

Q & A

Q. What are the most efficient synthetic routes for 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone?

A robust method involves the condensation of S-amino acids with phenylisothiocyanate in a mixed solvent system (Et₃N/DMF-H₂O), followed by electrophilic substitution and cyclization. This protocol achieves high yields (70–85%) under mild conditions, with purification via column chromatography . Alternative routes include the use of chloroacetyl chloride for thiazolidinone ring formation, as described in thiazolidinone derivative syntheses .

Q. How is structural characterization of this compound typically performed?

Key techniques include:

- Infrared (IR) spectroscopy : Identifies thioxo (C=S) and carbonyl (C=O) groups at ~1200–1250 cm⁻¹ and ~1700 cm⁻¹, respectively .

- UV-Vis spectroscopy : Detects π→π* transitions in the arylidene moiety (λmax ~350–400 nm) .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic transitions and validate experimental spectra .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence anticancer activity?

Structure-Activity Relationship (SAR) studies reveal:

- 5-position : The Ciminalum substituent (e.g., 2-chloro-3-(4-nitrophenyl)prop-2-enylidene) enhances cytotoxicity by promoting apoptosis via mitochondrial depolarization (ΔΨm loss) and caspase-9/8 activation .

- 3-position : Piperidinylmethyl groups improve solubility and bioavailability, while bulky substituents reduce metabolic degradation .

Q. What computational models predict the electronic and spectral properties of this compound?

- DFT/PCM-TD-DFT : Predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer transitions. For example, HOMO localization on the thioxo-thiazolidinone core correlates with redox activity .

- Molecular docking : Validates interactions with biological targets (e.g., gp41 hydrophobic pocket in HIV-1 fusion inhibition studies) .

Q. How can researchers resolve contradictions in reported biological efficacy across cell lines?

Discrepancies arise from:

Q. What methodologies elucidate the apoptosis-inducing mechanisms of this compound?

- Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic populations .

- ELISA : Measures caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway) activation .

- Mitochondrial assays : JC-1 dye detects ΔΨm collapse, a hallmark of intrinsic apoptosis .

Methodological Guidelines

- Synthetic Optimization : Use Et₃N as a base to minimize side reactions during cyclization .

- Biological Assays : Include normal cell controls (e.g., human lymphocytes) to assess therapeutic index .

- Computational Validation : Cross-validate DFT results with experimental spectra to refine electronic structure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.